1-Butene-1-13C

Description

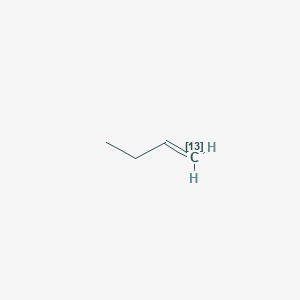

Structure

3D Structure

Propriétés

IUPAC Name |

(113C)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-3-4-2/h3H,1,4H2,2H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNZUUAINFGPBY-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC=[13CH2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

57.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Enrichment Methodologies of 1 Butene 1 13c

Chemical Synthesis Pathways for Site-Specific Carbon-13 Labeling of 1-Butene (B85601)

Achieving site-specific isotopic labeling requires carefully designed synthetic routes that introduce the carbon-13 isotope at the desired position. Several strategies have been developed for the synthesis of 1-Butene-1-13C.

Catalytic Hydrogenation Routes for this compound (e.g., from 1,3-butadiene)

The selective hydrogenation of 1,3-butadiene (B125203) is a prominent industrial process for the production of butenes. nih.govresearchgate.net This method can be adapted for the synthesis of isotopically labeled butenes. The process typically involves the use of a catalyst, often based on palladium, to facilitate the addition of hydrogen across one of the double bonds of 1,3-butadiene. nih.govresearchgate.net

To synthesize this compound via this route, one would need to start with a 1,3-butadiene molecule labeled with carbon-13 at the C1 position (CH2=CH-CH=¹³CH₂). The subsequent selective hydrogenation would then yield the desired this compound. The reaction follows the Horiuti-Polanyi mechanism, involving the sequential addition of two hydrogen atoms. nih.gov The selectivity towards 1-butene over further hydrogenation to butane (B89635) is a key challenge, and catalyst design plays a crucial role. nih.govresearchgate.net Supported precious metal catalysts, such as palladium on a support, are commonly used, although their selectivity can be an issue. nih.gov Research has shown that the dynamics of the reaction on the catalyst surface are important for achieving high selectivity to 1-butene. nih.gov

Table 1: Catalytic Hydrogenation of 1,3-Butadiene

| Catalyst Type | Support | Key Findings |

| Single-atom Pd | Graphene | High selectivity towards 1-butene is attributed to post-transition-state dynamics that favor product desorption. nih.gov |

| Pd nanoparticles | Carbon | Increasing particle size can lead to higher product selectivity. uu.nl |

| Pd-based | Alumina | Isoprene can be used as an additive to improve selectivity in the hydrogenation of 1,3-butadiene. conicet.gov.ar |

Other Synthetic Strategies for ¹³C-Enrichment at the C1 Position

Besides catalytic hydrogenation, other established organic synthesis reactions can be employed to introduce a carbon-13 label at the C1 position of 1-butene.

Wittig Reaction: The Wittig reaction is a powerful method for alkene synthesis, forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. mnstate.edumasterorganicchemistry.comlibretexts.org To synthesize this compound, a Wittig reagent containing the ¹³C label, such as [¹³C]methyltriphenylphosphonium iodide, would be reacted with propanal. The ylide is typically prepared by treating the corresponding phosphonium (B103445) salt with a strong base like butyllithium. masterorganicchemistry.comcdnsciencepub.com This reaction is known for its reliability in placing the double bond at a specific location. libretexts.org

Grignard Reaction: Grignard reagents, organomagnesium halides, are versatile nucleophiles used in carbon-carbon bond formation. wvu.edumasterorganicchemistry.com For the synthesis of this compound, a Grignard reagent could be prepared from a ¹³C-labeled methyl halide (e.g., ¹³C-methyl iodide) and magnesium. doubtnut.com This ¹³C-methylmagnesium iodide would then be reacted with a suitable electrophile, such as allyl chloride, to form 1-butene with the carbon-13 label at the terminal position. doubtnut.com

Table 2: Comparison of Synthetic Strategies

| Reaction | Starting Materials (¹³C Source) | Key Features |

| Wittig Reaction | [¹³C]Methyltriphenylphosphonium salt, Propanal | High regioselectivity for double bond formation. mnstate.edumasterorganicchemistry.comlibretexts.org |

| Grignard Reaction | ¹³C-Methyl halide, Allyl chloride | Utilizes a versatile organometallic reagent. wvu.edudoubtnut.com |

Characterization of Isotopic Purity and Enrichment Levels in this compound Samples

After synthesis, it is crucial to determine the isotopic purity and the precise level of ¹³C enrichment in the this compound sample. This is essential for the quantitative applications of the labeled compound. Various analytical techniques are employed for this characterization.

Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining isotopic enrichment. almacgroup.com By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the ¹³C-labeled and unlabeled (¹²C) 1-butene can be quantified. High-resolution mass spectrometry can provide accurate mass measurements, allowing for clear differentiation between the isotopologues. almacgroup.com The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique for characterizing isotopically labeled compounds. acs.orgsun.ac.zasun.ac.za In the ¹³C NMR spectrum of this compound, the signal corresponding to the C1 carbon will be significantly enhanced due to the high enrichment. acs.org Quantitative ¹³C NMR can be used to determine the enrichment level with high precision. chemrxiv.org The coupling patterns between the ¹³C nucleus and adjacent protons in the ¹H NMR spectrum also provide definitive evidence of the label's position.

Gas Chromatography (GC): Gas chromatography can be used to separate 1-butene from any impurities or side products from the synthesis. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification, allowing for the analysis of the isotopic composition of the purified 1-butene peak. sun.ac.za

Table 3: Analytical Techniques for Characterization

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Isotopic distribution, molecular weight confirmation, and fragmentation patterns. almacgroup.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Site of isotopic label, structural confirmation, and quantitative enrichment levels. acs.orgchemrxiv.org |

| Gas Chromatography (GC) | Separation and purity analysis. sun.ac.za |

Application of 1 Butene 1 13c in Mechanistic Reaction Studies

Isotopic Labeling and Tracer Applications of 1-Butene-1-13C in Reaction Mechanism Elucidation

The use of this compound as a tracer is particularly insightful in the study of complex catalytic reactions, such as the skeletal isomerization of butene over zeolites. By analyzing the distribution of the 13C label in the products, researchers can distinguish between different reaction pathways.

Elucidating Skeletal Isomerization Mechanisms of 1-Butene (B85601) on Zeolite Catalysts

The skeletal isomerization of n-butene to isobutene is an industrially significant reaction, and zeolites are effective catalysts. rsc.orgnih.gov Three primary mechanisms have been proposed: monomolecular, bimolecular, and pseudo-monomolecular. rsc.orgnih.gov

Isotopic labeling with this compound is a reliable method to differentiate between these pathways. acs.org In a monomolecular mechanism, a single 1-butene molecule rearranges to isobutene, meaning the resulting isobutene will contain only one 13C atom. rsc.orgacs.org In a bimolecular mechanism, two butene molecules first dimerize to form a C8 intermediate, which then cracks to form isobutene and other products like propene and pentenes. nih.govifpenergiesnouvelles.fr This process leads to scrambling of the 13C label, resulting in isobutene molecules with more than one or no 13C atoms. acs.org The pseudo-monomolecular mechanism involves the reaction of a butene molecule with a carbonaceous deposit (coke) on the catalyst surface, which can also lead to selective isobutene formation. nih.govifpenergiesnouvelles.fr

Studies have shown that on fresh H-ferrierite (H-FER) catalysts, the initial formation of isobutene is primarily monomolecular. acs.orgcsic.es In contrast, over the less selective H-ZSM-5, a significant contribution from the bimolecular pathway is observed, as evidenced by extensive 13C scrambling. acs.orgcsic.es As the H-FER catalyst ages and coke deposits form, a pseudo-monomolecular pathway can become dominant, which explains the lack of 13C scrambling on spent catalysts. ifpenergiesnouvelles.fr

The catalytic performance of zeolites in 1-butene isomerization is strongly influenced by their pore structure and acidity. core.ac.ukresearchgate.net

H-Ferrierite (H-FER) , with its intersecting 10- and 8-membered ring channels, is a highly selective catalyst for this reaction. rsc.orgnih.gov Its unique pore structure is thought to favor the monomolecular pathway by creating a confinement effect. rsc.orgresearchgate.net The selectivity of H-FER can be further improved by decreasing its aluminum content, which reduces the density of acid sites and disfavors the bimolecular mechanism. acs.org

H-ZSM-5 , which has a different pore structure, is generally less selective for isobutene formation. acs.orgcsic.es The larger pores of H-ZSM-5 facilitate the bimolecular mechanism, leading to the formation of byproducts. researchgate.net

The acidity of the zeolite is also a critical factor. Strong acid sites can promote cracking and oligomerization, while weaker acid sites are more favorable for the desired double bond isomerization. core.ac.uk Modifying the acidity of zeolites, for example through silylation, can be a strategy to enhance their selectivity towards isobutene. core.ac.uk

Investigation of Catalyst Active Sites and Reactive Intermediates using 13C-Labeled 1-Butene

The use of 13C-labeled 1-butene, in conjunction with techniques like solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, allows for the direct observation of reactive intermediates and the characterization of active sites. hep.com.cnrsc.org

Studies have identified various surface species during butene isomerization on zeolites. For example, alkoxy species are considered key intermediates rather than highly unstable carbenium ions. rsc.org The formation of carbonaceous deposits, or coke, plays a complex role. While often associated with catalyst deactivation, these deposits can also act as co-catalysts or even the primary active sites in some reactions, such as the pseudo-monomolecular isomerization of butene. nih.govsapub.org

Recent research suggests a synergistic relationship between the Brønsted acid sites of the zeolite and these carbonaceous deposits. nih.govacs.org It is proposed that protonated monoaromatic deposits trapped in the pore mouths of H-FER mediate the reaction, explaining the promoting effect of coke on catalytic activity and selectivity. nih.gov

Formation and Transformation of Carbocationic Species

The study of carbocations, highly reactive intermediates, is often challenging due to their transient nature. The use of this compound has been instrumental in understanding their formation and subsequent transformations. For instance, in acid-catalyzed reactions, the protonation of 1-butene can lead to the formation of a secondary carbocation. libretexts.org Subsequent rearrangements, such as hydride or alkyl shifts, can lead to more stable carbocations. libretexts.orgrutgers.edumsu.edu By analyzing the distribution of the 13C label in the final products, researchers can deduce the occurrence and pathways of these rearrangements. libretexts.org

One classic example is the reaction of 3-methyl-1-butene (B165623) with HCl, where the initial secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. libretexts.org If this compound were used in an analogous system, the position of the label in the product mixture would reveal the extent of such rearrangements.

Understanding Carbon-Carbon Bond Formation Processes

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound provides a method to trace the incorporation of the butene backbone into larger molecules. In reactions involving the dimerization or oligomerization of butene, the labeled carbon allows for the clear identification of how the monomer units are linked. sun.ac.za This is particularly useful in studying the hydrovinylation of olefins, a significant carbon-carbon bond-forming reaction. nih.gov By tracking the 13C label, the precise mechanism of how the vinyl group is added across a double bond can be determined. nih.gov

Tracing Carbon Scrambling Phenomena in Catalytic Processes

In many catalytic processes, particularly over solid acid catalysts like zeolites, carbon atoms can appear to "scramble" or rearrange within the molecular framework. nsf.govacs.org This phenomenon is often indicative of complex reaction pathways, including bimolecular mechanisms where two reactant molecules interact. nsf.govacs.org

The use of this compound is essential in detecting and quantifying carbon scrambling. acs.org If a reaction proceeds through a simple monomolecular pathway, the 13C label is expected to remain in a specific position in the product. acs.org However, if scrambling occurs, the label will be distributed among different carbon positions in the product molecules. acs.org For example, in the skeletal isomerization of 1-butene to isobutene, extensive 13C scrambling in the isobutene product over certain zeolites suggests a bimolecular pathway involving an octyl carbenium ion intermediate. acs.org In contrast, the absence of significant scrambling points to a monomolecular mechanism. acs.org

Mechanistic Insights into 1-Butene Polymerization Catalyzed by Homogeneous Single-Site Catalysts

Homogeneous single-site catalysts, such as metallocenes, are known for their ability to produce polymers with well-defined microstructures. nih.govfrontiersin.org The use of this compound has been pivotal in unraveling the mechanistic details of 1-butene polymerization with these catalysts. nih.govfrontiersin.org

Regioselectivity and Stereoselectivity of Monomer Insertion

During polymerization, the 1-butene monomer can insert into the growing polymer chain in different orientations (regioselectivity) and with different spatial arrangements (stereoselectivity). nih.govfrontiersin.orgmasterorganicchemistry.com The primary modes of insertion are 1,2-insertion (forming a linear chain) and 2,1-insertion (leading to a branch). nih.govfrontiersin.org The analysis of the 13C NMR spectra of polymers produced from this compound allows for the precise determination of the regiochemistry of insertion. nih.govfrontiersin.org For instance, the location of the 13C label in the polymer backbone can distinguish between a 1,2- and a 2,1-insertion.

DFT calculations have been used to model the regioselectivity of 1-butene insertion, and these theoretical predictions can be validated by experimental data obtained using isotopically labeled monomers. nih.govfrontiersin.org

Table 1: Regioselectivity in Alkene Addition Reactions

| Reaction | Regioselectivity | Rationale |

| Hydrohalogenation (e.g., HBr) | Markovnikov | Forms the more stable carbocation intermediate. pearson.commiracosta.edu |

| Hydration (acid-catalyzed) | Markovnikov | The hydrogen adds to the carbon with more hydrogen atoms. miracosta.edu |

| Hydroboration-Oxidation | Anti-Markovnikov | The boron adds to the less substituted carbon. masterorganicchemistry.com |

| Free-Radical Addition of HBr | Anti-Markovnikov | The bromine radical adds to the less substituted carbon. masterorganicchemistry.com |

This table provides a general overview of regioselectivity in common alkene addition reactions.

Analysis of Chain Propagation and Termination Steps

The polymerization process involves a series of propagation steps, where monomer units are sequentially added, and termination steps, which end the growth of a polymer chain. nih.govfrontiersin.org By analyzing the end groups of the polymer chains formed from this compound, researchers can gain insights into the mechanisms of chain termination. acs.org For example, β-hydride elimination is a common termination pathway that results in a double bond at the end of the polymer chain. nih.gov The position of the 13C label in these unsaturated end groups can confirm the specific type of β-hydride elimination that occurred. nih.govresearchgate.net

DFT studies have shown that after a regioirregular 2,1-insertion of 1-butene, the termination step via β-hydride transfer to the monomer is favored over further propagation, which can limit the molecular weight of the resulting poly(1-butene). nih.govfrontiersin.orgresearchgate.net

Mechanistic Studies of Metathesis Reactions Involving this compound

Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds. nobelprize.orgrsc.org The generally accepted mechanism, proposed by Yves Chauvin, involves the formation of a metal-alkylidene (carbene) complex and a metallacyclobutane intermediate. nobelprize.org

The use of isotopically labeled olefins like this compound has been fundamental in confirming the Chauvin mechanism. nobelprize.org By analyzing the isotopic distribution of the products of a metathesis reaction with a labeled reactant, it was demonstrated that the reaction proceeds via the exchange of alkylidene groups, not alkyl groups. nobelprize.org For example, the self-metathesis of this compound would be expected to produce ethylene (B1197577) with two 13C atoms and 3-hexene (B12438300) with the labels at the 3 and 4 positions if the Chauvin mechanism is operative. This type of experiment provides direct evidence for the bond-breaking and bond-forming events that occur during the catalytic cycle.

Advanced Spectroscopic Analysis of 1 Butene 1 13c and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C Isotopomer Distribution and Microstructure Analysis

NMR spectroscopy stands as a cornerstone technique for characterizing the structural and dynamic properties of molecules. The presence of the ¹³C label in 1-butene-1-¹³C significantly enhances the utility of ¹³C NMR, transforming it from a tool for general structural determination to a precise instrument for quantitative analysis of isotopic distribution and polymer microstructure.

Quantitative ¹³C NMR for Positional Enrichment and Comonomer Sequence Distribution

Quantitative ¹³C NMR is instrumental in determining the precise location and enrichment of the ¹³C label within a molecule. mcmaster.ca For copolymers synthesized using 1-butene-1-¹³C, this technique allows for the accurate measurement of its incorporation into the polymer chain. tandfonline.com By analyzing the integrals of the ¹³C NMR signals, researchers can quantify the comonomer content and determine the distribution of monomer sequences (e.g., dyads, triads, and pentads) along the polymer backbone. researchgate.netdss.go.th This information is crucial for understanding the kinetics and mechanisms of copolymerization and for correlating the polymer's microstructure with its physical properties. tandfonline.comdss.go.th

For instance, in the analysis of ethylene (B1197577)/1-butene (B85601) copolymers, ¹³C NMR spectra can be divided into distinct regions corresponding to different carbon environments. vt.edu The intensities of the signals within these regions provide a quantitative measure of the comonomer content and the sequence distribution. vt.edu This method has been successfully applied to various polyolefin systems, providing insights into their random or blocky nature. dss.go.th To ensure accurate quantification, experimental parameters such as long recycle delays and the use of paramagnetic relaxation agents like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) are often employed to overcome the long relaxation times and nuclear Overhauser effect (NOE) inherent to ¹³C NMR. blogspot.commagritek.com

Table 1: Representative ¹³C NMR Chemical Shift Regions for Ethylene/1-Butene Copolymers

| Region | Chemical Shift (ppm) | Assignment |

| A | 37-40 | Methylene carbons in the polymer backbone |

| B | 37.2 | Methine carbon of the butene unit |

| C | 33.5-35.5 | Methylene carbons adjacent to the branch point |

| D | 29.5-31.5 | Methylene carbons further down the polymer chain |

| E | 26-28 | Methylene carbon of the ethyl branch |

| F | 24-25 | Not specified |

| G | 10.5-11.5 | Methyl carbon of the ethyl branch |

Data sourced from reference vt.edu

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HSQC, HMBC, INADEQUATE) for Structural Elucidation and Intermediate Identification

While one-dimensional (1D) NMR provides valuable information, complex molecular structures and reaction mixtures often necessitate the use of two-dimensional (2D) NMR techniques for unambiguous structural assignment and the identification of transient species. researchgate.netweebly.com

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly attached to ¹³C nuclei, providing a clear map of one-bond C-H connectivities. numberanalytics.comcolumbia.edu In the context of 1-butene-1-¹³C, an edited HSQC can distinguish between CH, CH₂, and CH₃ groups, offering information similar to a DEPT-135 experiment but with significantly higher sensitivity. columbia.edu

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is a powerful tool for establishing long-range (typically 2-3 bond) correlations between protons and carbons. numberanalytics.comresearchgate.net This is particularly useful for piecing together the carbon skeleton of a molecule and identifying the connectivity between different functional groups. numberanalytics.comyoutube.com In reaction monitoring, HMBC can help identify intermediates by revealing correlations that are not present in either the reactants or the final products.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) : This experiment directly observes ¹³C-¹³C correlations, providing unambiguous evidence of carbon-carbon bonds. While its low sensitivity has traditionally limited its use, it can be invaluable for determining the carbon skeleton of unknown compounds or complex reaction products derived from 1-butene-1-¹³C. ethernet.edu.et

These 2D NMR techniques are crucial for elucidating the structures of products and intermediates formed in reactions involving 1-butene-1-¹³C, such as polymerization, hydrogenation, and isomerization. nih.gov

Table 2: Common 2D NMR Techniques and Their Applications for 1-Butene-1-¹³C Analysis

| Technique | Correlated Nuclei | Information Provided | Application Example |

| ¹H-¹³C HSQC | ¹H and directly bonded ¹³C | One-bond C-H connectivity | Assigning proton and carbon signals in a poly(1-butene) derivative |

| ¹H-¹³C HMBC | ¹H and ¹³C separated by 2-3 bonds | Long-range C-H connectivity | Identifying the structure of an isomerized product of 1-butene |

| INADEQUATE | Adjacent ¹³C nuclei | Carbon-carbon connectivity | Determining the carbon backbone of a novel catalytic product |

Application of ¹³C NMR in Metabolic Flux Analysis (MFA) and Isotopomer Distribution Analysis (IDA)

¹³C-labeled substrates, including 1-butene-1-¹³C, are powerful tools for probing metabolic pathways. nih.govresearchgate.net By introducing a ¹³C-labeled compound into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions. mdpi.com This approach, known as ¹³C Metabolic Flux Analysis (MFA), allows for the quantification of intracellular metabolic fluxes. nih.govmdpi.com

Isotopomer Distribution Analysis (IDA) is a key component of MFA. nih.gov It involves measuring the distribution of isotopes within a molecule. d-nb.info ¹³C NMR is particularly well-suited for IDA because it can provide positional information about the ¹³C label. nih.gov This detailed information on the isotopomer distribution in key metabolites provides crucial constraints for metabolic models, enabling the calculation of flux through different pathways. nih.govbiorxiv.org

The design of the ¹³C-labeled tracer is critical for a successful MFA experiment. nih.govnih.gov The choice of which carbon atom(s) to label depends on the specific metabolic pathway being investigated. nih.gov For example, using specifically labeled glucose molecules like [1-¹³C]glucose or [U-¹³C]glucose allows researchers to probe different parts of central carbon metabolism. frontiersin.org Similarly, the use of 1-butene-1-¹³C could be envisioned for studying specific microbial pathways capable of utilizing short-chain alkenes. The resulting isotopomer patterns in downstream metabolites would reveal the specific enzymatic reactions involved. ckisotopes.comresearchgate.net The ability to track the ¹³C label from 1-butene-1-¹³C provides direct evidence for the activity of a particular metabolic route. otsuka.co.jp

Hyperpolarization Techniques (e.g., Parahydrogen-Induced Polarization, PHIP) for Enhanced Gas-Phase ¹³C NMR of 1-Butene Reaction Products

A major limitation of NMR spectroscopy is its inherent low sensitivity, which is particularly problematic when studying gas-phase reactions or low-concentration intermediates. rsc.org Hyperpolarization techniques can overcome this limitation by dramatically increasing the NMR signal intensity, often by several orders of magnitude. researchgate.net

Parahydrogen-Induced Polarization (PHIP) is a powerful hyperpolarization method that is particularly applicable to hydrogenation reactions. ethz.chnih.gov In a PHIP experiment, a molecule is hydrogenated using parahydrogen (a spin isomer of H₂). The spin order of the parahydrogen is transferred to the product molecule, resulting in a massive enhancement of its NMR signal. nih.gov This allows for the real-time detection of reaction products in the gas phase, even at very low concentrations. nih.gov

The PHIP technique has been successfully used to study the hydrogenation of 1-butene. nih.gov By observing the hyperpolarized signals of the reaction products, researchers can gain mechanistic insights into the catalytic process. nih.govwhiterose.ac.uk For example, the observation of PHIP effects in specific products can reveal the pairwise addition of hydrogen atoms. researchgate.netacs.org Furthermore, the enhanced sensitivity of PHIP enables the acquisition of high-quality, single-scan ¹³C NMR spectra and even 2D NMR spectra of gas-phase products. nih.govwhiterose.ac.uk Another hyperpolarization technique, dissolution Dynamic Nuclear Polarization (d-DNP), has also been used to enhance the ¹³C NMR signals of 1-butene by up to 5000-fold, enabling the in-situ monitoring of its polymerization. rsc.orgresearchgate.net

Coupling of Spectroscopic Techniques for Real-Time Reaction Kinetics and Analysis of 1-Butene-1-¹³C Systems

To gain a comprehensive understanding of complex reaction systems, it is often necessary to couple different analytical techniques. scielo.br Coupling spectroscopic methods allows for the simultaneous acquisition of complementary information, providing a more complete picture of the reaction dynamics. bham.ac.ukuni-rostock.de For instance, coupling NMR spectroscopy with other techniques like mass spectrometry (MS) or infrared (IR) spectroscopy can provide real-time kinetic data alongside structural information about reactants, intermediates, and products. sci-hub.se

In the context of 1-butene-1-¹³C, a coupled approach could involve using a flow reactor system connected to both an NMR spectrometer and a mass spectrometer. uni-rostock.desci-hub.se This would allow for the continuous monitoring of the reaction mixture, with the NMR providing detailed structural information and the MS offering high-sensitivity detection of different species based on their mass-to-charge ratio. scielo.br This combination is particularly powerful for studying fast reactions and identifying short-lived intermediates. scielo.brsci-hub.se The use of hyperpolarization techniques in such a coupled setup would further enhance the sensitivity of the NMR detection, making it possible to study reactions under industrially relevant conditions. tamu.edu

Fourier Transform Infrared (FT-IR) Spectroscopy in Polymer Characterization and Concentration Prediction

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the analysis of polymer composition. piketech.com It is particularly effective in the characterization of polyolefins, including copolymers and terpolymers containing 1-butene. nih.gov The analysis of polymers by FT-IR can be conducted using various methods, with Attenuated Total Reflectance (ATR) being a popular choice as it requires minimal sample preparation and can analyze materials that are too thick for traditional transmission measurements. piketech.com

In the context of 1-butene derivatives, FT-IR is instrumental in identifying and quantifying the incorporation of the comonomer into a polymer backbone, such as in linear low-density polyethylene (B3416737) (LLDPE). researchgate.netacs.org The infrared spectrum of a polyethylene copolymer containing 1-butene will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. For instance, weak absorption bands between 1300 and 1380 cm⁻¹ can be attributed to the deformation modes of -CH₃ groups, which are indicative of the short-chain branches formed by 1-butene incorporation. researchgate.net

Research has demonstrated that FT-IR spectroscopy can be developed into a rapid and reliable method for predicting the concentration of 1-butene in ethylene/propylene/1-butene terpolymers. nih.gov This capability is crucial for quality control in industrial polymer production, allowing for real-time monitoring of the synthesis process. nih.gov By correlating the intensity of specific IR absorption bands with the 1-butene content, determined independently by a reference method like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a predictive calibration model can be established. nih.govconicet.gov.ar

Integration with Multivariate Statistical Analysis and Artificial Neural Networks

To enhance the predictive power of FT-IR spectroscopy, especially when dealing with complex spectra where absorption bands overlap, the data is often coupled with advanced computational methods. nih.gov These include multivariate statistical analysis and artificial neural networks (ANNs). nih.govmdpi.commdpi.com Such approaches can build robust calibration models for determining 1-butene concentration in terpolymers. nih.gov

Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are used to analyze the complex FT-IR spectral data. nih.govrit.edu PCA can reduce the dimensionality of the data, identifying the principal components that account for the most variance, while PLS can create a regression model that correlates the spectral data to the comonomer concentration. rit.edumdpi.com

| Multivariate Calibration Method | Abbreviation | Description | Performance Outcome |

|---|---|---|---|

| Principal Component Regression | PCR | A regression method based on Principal Component Analysis, where the outcome is modeled as a function of a reduced set of principal components derived from the predictors. | Explored for calibration. nih.gov |

| Partial Least Squares | PLS | A statistical method that finds a linear regression model by projecting the predicted variables and the observable variables to a new space. | Explored for calibration. nih.gov |

| Stepwise OLS Regression | SWR | A method of fitting regression models in which the choice of predictive variables is carried out by an automatic procedure. | Explored for calibration. nih.gov |

| Artificial Neural Networks (Back-Propagation) | BP-ANN | A machine learning model inspired by the structure of biological neural networks, using a back-propagation algorithm for training. | Demonstrated the best performance for 1-butene concentration prediction, which was further improved by variable selection. nih.gov |

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) for KIE Measurements

Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GCC-IRMS) is a highly sensitive technique used to measure the stable isotope ratios of specific compounds within a mixture. researchgate.netdshs-koeln.de The system couples a gas chromatograph (GC), which separates the volatile compounds, to a combustion interface. core.ac.uk Here, each separated compound is converted into a simple gas, such as CO₂, before entering the isotope ratio mass spectrometer (IRMS) for precise measurement of the ¹³C/¹²C ratio. core.ac.ukfigshare.com

This technique is particularly valuable for determining kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction using a light isotopically substituted reactant to the rate constant with a heavy isotopically substituted reactant (k₁₂/k₁₃). researchgate.net It provides insight into reaction mechanisms and the transition states of chemical reactions. researchgate.net

GCC-IRMS has been employed to measure the carbon KIEs for the gas-phase reactions of 1-butene with atmospheric oxidants like chlorine atoms (Cl) and ozone (O₃). researchgate.netresearchgate.net In these experiments, the change in the isotopic composition of 1-butene is monitored over the course of the reaction. researchgate.net For the reaction with Cl atoms at room temperature, the KIE for 1-butene was determined to be greater than unity, indicating a normal KIE where the ¹²C-containing molecule reacts faster than the ¹³C-containing one. researchgate.net Similarly, a significant KIE was measured for the reaction of 1-butene with ozone. researchgate.net These KIE values are crucial for understanding the atmospheric processing of volatile organic compounds. researchgate.net

| Reactant | KIE Value (ε ‰)¹ | Reference |

|---|---|---|

| Chlorine Atom (Cl) | 5.93 ± 1.16 | researchgate.net |

| Ozone (O₃) | 8.7 ± 1.0 | researchgate.net |

¹KIEs are reported in per mil (‰) according to the formula ε = (k₁₂/k₁₃ − 1) × 1000. researchgate.net

Computational and Theoretical Studies on 1 Butene 1 13c Systems

Computational Modeling of Molecular Descriptors and Reactivity for Butene Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the electronic structure, molecular properties, and reactivity of organic molecules like butene derivatives. Studies have employed DFT to calculate a range of molecular descriptors that quantify a molecule's inherent chemical characteristics and predict its behavior in various reactions.

Key Computational Approaches and Descriptors: DFT calculations, often utilizing functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to determine global and local reactivity descriptors jocpr.comresearchgate.netjocpr.com. These descriptors provide insights into a molecule's electronic stability and propensity to participate in chemical transformations.

Global Reactivity Descriptors: These include:

Ionization Potential (IP): The energy required to remove an electron from the molecule.

Electron Affinity (EA): The energy change when an electron is added to the molecule.

Molecular Hardness (η): A measure of a molecule's resistance to electronic deformation. It is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electrophilicity Index (ω): Quantifies a molecule's ability to accept electrons.

Chemical Potential (µ): Related to the electronegativity of the molecule.

Softness (s): The inverse of hardness, indicating a molecule's susceptibility to electronic deformation.

Reactivity Analysis: Computational studies investigate reaction mechanisms, activation energies, and potential energy surfaces for butene derivatives in various chemical processes, such as addition reactions or catalytic transformations aip.orgfrontiersin.orgresearchgate.netacs.orgconicet.gov.ar. These analyses help predict regioselectivity and stereoselectivity in reactions involving the double bond of butene. For instance, studies on the reaction of nitrate (B79036) radicals with butenes explore different adduct formations and subsequent decomposition pathways researchgate.net. Similarly, the catalytic amination of butene derivatives has been analyzed using DFT to understand factors influencing selectivity frontiersin.org.

Research Findings on Descriptors and Reactivity: Research has shown that these DFT-derived descriptors can be effectively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to predict chemical reactivity and properties jocpr.comresearchgate.netjocpr.comscirp.orgorientjchem.orgkg.ac.rs. Chemometric methods like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are often employed to identify key descriptors that correlate with reactivity and to classify compounds based on their predicted behavior jocpr.comresearchgate.netjocpr.com. For example, studies on butane (B89635) derivatives have calculated global reactivity descriptors to evaluate their reactivity, and chemometric methods were used to classify these compounds based on their calculated descriptors jocpr.comresearchgate.netjocpr.com.

Table 1: Example Global DFT Reactivity Descriptors for Butene Derivatives (Illustrative)

| Descriptor | B3LYP/6-311++G(d,p) Value (eV) | Reference | Notes |

| Ionization Potential (IP) | ~9.5 - 10.5 | jocpr.comresearchgate.netjocpr.com | Values can vary based on specific derivative and computational level. |

| Electron Affinity (EA) | ~0.0 - -1.0 | jocpr.comresearchgate.netjocpr.com | Typically low for simple alkenes. |

| Molecular Hardness (η) | ~4.0 - 5.0 | jocpr.comresearchgate.netjocpr.com | Indicates moderate resistance to electronic deformation. |

| Electrophilicity (ω) | ~3.0 - 4.0 | jocpr.comresearchgate.netjocpr.com | Reflects the molecule's ability to accept electrons. |

Note: Specific values for 1-Butene-1-13C would require dedicated calculations. The values presented are representative of butene derivatives and related hydrocarbons as reported in the cited studies.

Theoretical Calculation of Isotopic Fractionation Factors for 13C

The study of isotopic effects, particularly the fractionation of isotopes like 13C, is a significant area in theoretical chemistry. Isotopic fractionation refers to the difference in the distribution of isotopes between different chemical species or phases, driven by subtle differences in their physical and chemical properties arising from mass variations. For this compound, understanding 13C fractionation is key to tracing its origin and transformations in various chemical and environmental processes.

Theoretical Frameworks for Isotope Effects: The theoretical calculation of isotope effects relies on statistical thermodynamics and quantum mechanics. Key concepts include:

Equilibrium Isotope Effects (EIEs): These arise from differences in the vibrational zero-point energies (ZPEs) and vibrational frequencies between isotopologues. EIEs are typically quantified by fractionation factors (α), which are ratios of partition functions. The Bigeleisen-Mayer equation is a foundational method for calculating EIEs researchgate.netannualreviews.orginfona.pl.

Kinetic Isotope Effects (KIEs): These describe the difference in reaction rates between isotopologues. KIEs are determined by the differences in the partition functions of the reactants and the transition states. They are crucial for understanding reaction mechanisms, identifying rate-determining steps, and probing the nature of transition states acs.orgresearchgate.netcore.ac.ukic.ac.ukresearchgate.netacs.orgcore.ac.uk.

Computational Methods for Isotopic Fractionation: Modern theoretical calculations for isotope effects extensively employ DFT. By computing the molecular structures, vibrational frequencies, and energies of isotopically substituted molecules, researchers can determine the reduced partition function ratios (β-factors) and subsequently the fractionation factors researchgate.netosti.govresearchgate.netacs.orgfigshare.comacs.orgresearchgate.net. These calculations often involve:

DFT Calculations: Providing accurate potential energy surfaces and vibrational frequencies for both the ground state and transition state. Methods like B3LYP, M06-L, and various basis sets are commonly used researchgate.netresearchgate.netfigshare.comacs.org.

Transition State Theory (TST): Used in conjunction with DFT to calculate rate constants and kinetic isotope effects, often incorporating corrections for tunneling and recrossing annualreviews.orgacs.orgcore.ac.uk.

Semi-empirical Methods: Such as the harmonic oscillator-rigid rotator model and the Urey/Bigeleisen-Mayer approach, utilizing force constants derived from experimental or computational data infona.plosti.gov.

Research Findings on 13C Fractionation in Alkenes/Butenes: Studies have investigated 13C fractionation in various hydrocarbons, including alkenes. These investigations reveal that isotopic fractionation is sensitive to the molecular structure, the position of the isotopic substitution, and the type of chemical process (equilibrium vs. kinetic).

Equilibrium Fractionation: For hydrocarbons, including alkenes, the calculated β-factors generally increase with temperature. A descending order of 13C enrichment is often observed among different hydrocarbon classes: cycloalkanes, aromatics, alkenes, alkanes, and alkynes, with alkenes showing double bond fractionation osti.govresearchgate.netfigshare.com. Position-specific intramolecular isotope effects are determined by the functional groups, with sp2 hybridized carbons (in C=C bonds) exhibiting distinct fractionation behavior compared to sp3 hybridized carbons osti.govfigshare.com.

Kinetic Fractionation: Kinetic isotope effects for 1-butene (B85601) reacting with species like chlorine atoms have been measured and theoretically modeled. For example, the 12C/13C KIE for the reaction of 1-butene with Cl atoms at room temperature was reported as 5.93 ± 1.16 researchgate.net. These KIEs are sensitive to the degree of bond breaking or formation at the transition state and can provide detailed mechanistic insights acs.orgic.ac.ukresearchgate.netcore.ac.uk. Studies on the reaction of formaldehyde (B43269) with 2-methyl-2-butene, a related alkene, have shown significant 13C KIEs, indicating the involvement of bond changes in the rate-determining step researchgate.net.

Table 2: Example 13C Kinetic Isotope Effects (KIEs) for 1-Butene Reactions

| Reaction System | Isotope Effect (k12/k13) | Δ(‰) (ε) | Conditions | Reference |

| 1-Butene + Cl atoms | 5.93 ± 1.16 | 5.93 ± 1.16‰ | 298 K | researchgate.net |

| Ethene + Cl atoms | 5.65 ± 0.34 | 5.65 ± 0.34‰ | 298 K | researchgate.net |

| Propene + Cl atoms | 5.56 ± 0.18 | 5.56 ± 0.18‰ | 298 K | researchgate.net |

Note: Values are presented as measured or calculated KIEs. The ε notation represents the per mil difference, where ε = (KIE - 1) × 1000‰.

Table 3: General Trends in 13C Equilibrium Isotope Fractionation for Hydrocarbons

| Hydrocarbon Class | General 13C Enrichment Trend (vs. lighter isotope) | Position of Substitution | Computational Method Example | Reference |

| Alkenes (C=C) | Moderate enrichment | sp2 Carbon | DFT (e.g., B3LYP/6-311++G(d,p)) | osti.govresearchgate.netfigshare.com |

| Alkanes (C-C) | Lower enrichment than alkenes | sp3 Carbon | DFT | osti.govresearchgate.netfigshare.com |

| Alkynes (C≡C) | Lowest enrichment | sp Carbon | DFT | osti.gov |

Note: These are general trends. Specific values for this compound would depend on detailed calculations considering the specific molecular environment and temperature.

Computational and theoretical studies provide indispensable tools for understanding the molecular descriptors, reactivity, and isotopic behavior of this compound. DFT calculations offer detailed insights into reactivity patterns and molecular properties, while quantum chemical methods are essential for accurately predicting 13C isotopic fractionation factors. These investigations contribute significantly to fields ranging from organic synthesis and catalysis to geochemistry and atmospheric science, enabling precise tracking and analysis of molecules based on their isotopic signatures.

Compound List

this compound

Broader Impact and Future Research Directions for 1 Butene 1 13c

Advancements in Catalysis Science through Targeted ¹³C Isotopic Probes

The use of 1-butene-1-¹³C has significantly advanced the understanding of catalytic mechanisms, particularly in polymerization reactions. Isotopic probes offer a method to follow the specific pathways of atoms during catalysis, providing insights that are not achievable with unlabeled molecules. mdpi.com

In the field of polyolefin production, ¹³C-labeled monomers like 1-butene-1-¹³C are instrumental in elucidating the microstructure of polymers. nih.govresearchgate.net Techniques such as ¹³C NMR spectroscopy can precisely identify the location of the labeled carbon within the polymer chain. This information reveals crucial details about:

Regioselectivity: Determining whether the monomer inserts into the growing polymer chain in a 1,2- or 2,1-fashion. For example, in 1-butene (B85601) polymerization, analysis of the polymer's ¹³C NMR spectrum can show if 2,1-insertion "regioerrors" occur, which can impact the material's properties. nih.gov

Stereoselectivity: Understanding the stereochemistry of the polymer (e.g., atactic, isotactic). The signals from the polymer backbone in ¹³C NMR spectra indicate the stereostructure. nih.govrsc.org

Chain Termination Mechanisms: Identifying the chemical signatures left by different chain termination events, which helps in controlling the molecular weight of the resulting polymer. nih.gov

For instance, DFT (Density Functional Theory) calculations, complemented by experimental data from ¹³C-labeled monomers, have provided deep mechanistic insights into 1-butene polymerization catalyzed by single-site metallocene catalysts. nih.gov These studies clarify how regioerrors can influence reaction kinetics, favoring chain termination over propagation and explaining variations in polymer molecular weight. nih.gov By tracing the ¹³C label, researchers can distinguish between different mechanistic pathways and design more efficient and selective catalysts.

Contributions to Fundamental Understanding of Chemical Kinetics and Reaction Mechanisms

Isotopically labeled 1-butene-1-¹³C is a powerful tool for dissecting complex reaction networks and determining their underlying kinetics. The ¹³C label acts as a tracer, allowing for the unambiguous tracking of carbon atoms from reactant to product.

One key area of study is the isomerization of butene. During catalytic processes, 1-butene can isomerize to 2-butene (cis and trans isomers). escholarship.org Using 1-butene-1-¹³C allows researchers to follow the movement of the labeled carbon atom, confirming isomerization pathways. For example, studies on zeolite catalysts have shown that butene isomerization can involve complex intermediates, and ¹³C labeling helps to verify proposed mechanisms, such as those involving protonated methylcyclopropane (B1196493) intermediates that lead to carbon scrambling. cell.com

In polymerization kinetics, ¹³C-labeled monomers provide direct, real-time data on reaction rates. rsc.org Hyperpolarized NMR techniques, which dramatically enhance the ¹³C signal, can be used to monitor the consumption of 1-butene-1-¹³C and the formation of the polymer in situ. nih.govrsc.org This allows for the determination of kinetic rate constants for propagation, which have been shown to decrease with the increasing steric bulk of the monomer (e.g., from propene to 1-butene to isobutene). nih.govrsc.org

The data below illustrates typical kinetic findings from such studies.

| Olefin | Catalyst System | Observed Kinetic Trend | Rationale | Reference |

|---|---|---|---|---|

| Propene | [Zr(Cp)₂Me][B(C₆F₅)₄] | Fastest propagation rate | Lower steric hindrance | nih.govrsc.org |

| 1-Butene | [Zr(Cp)₂Me][B(C₆F₅)₄] | Intermediate propagation rate | Increased steric hindrance compared to propene | nih.govrsc.org |

| Isobutene | [Zr(Cp)₂Me][B(C₆F₅)₄] | Slowest propagation rate | Highest steric hindrance | nih.govrsc.org |

Prospective Tracer Applications in Process Monitoring and Environmental Studies

The principles of using ¹³C as a tracer in metabolic flux analysis can be extended to industrial process monitoring and environmental science. nih.govnih.gov As a stable, non-radioactive isotope, ¹³C is safe for use in a wide range of environments.

Process Monitoring: In large-scale chemical production, such as the slurry polymerization of ethylene (B1197577) and 1-butene to produce linear low-density polyethylene (B3416737) (LLDPE), maintaining precise control over reaction conditions is critical. ippi.ac.ir Introducing a small amount of 1-butene-1-¹³C into the feed could allow for real-time monitoring of comonomer incorporation into the polymer chain using online spectroscopic techniques. ippi.ac.ir This would provide immediate feedback on how process variables (e.g., pressure, temperature, catalyst concentration) affect the final product's microstructure, enabling tighter quality control. ippi.ac.ir

Environmental Studies: In environmental science, stable isotope probing is a well-established technique for tracking the fate of pollutants and understanding biogeochemical cycles. 1-Butene-1-¹³C could be used to study the environmental degradation pathways of butene and related volatile organic compounds (VOCs). By releasing a known quantity of labeled butene into a controlled environment (e.g., a soil microcosm) and analyzing the ¹³C enrichment in subsequent degradation products, scientists can map the metabolic pathways used by microorganisms to break down the compound. This information is vital for developing effective bioremediation strategies.

Emerging Methodologies and Technological Innovations in Isotope Chemistry and Spectroscopy

Advances in analytical technology are continually enhancing the utility of ¹³C-labeled compounds like 1-butene-1-¹³C. The primary challenge in ¹³C NMR has historically been its low natural abundance (1.1%) and lower sensitivity compared to proton (¹H) NMR. nih.govacs.org

Recent innovations are overcoming these limitations:

Hyperpolarization Techniques: Methods like dissolution dynamic nuclear polarization (D-DNP) can enhance ¹³C NMR signals by several orders of magnitude (up to 5,000-fold). nih.govrsc.org This allows for real-time, in-situ monitoring of fast reactions, such as polymerization, that were previously difficult to study. nih.govrsc.org

Advanced NMR Probes and Pulse Sequences: The development of more sensitive NMR probes, including cryoprobes, and optimized pulse sequences (like the AI-Optimized Quantitative RINEPT) dramatically reduces data acquisition times. nih.govacs.orgacs.org A spectrum that might take over 8 hours with conventional methods can potentially be acquired in minutes, making high-throughput analysis of polymer microstructure feasible. acs.orgacs.org

Mass Spectrometry: High-resolution mass spectrometry coupled with ¹³C labeling is a powerful tool for identifying metabolites and reaction intermediates. nih.gov This combination allows for precise determination of the number of carbon atoms in a molecule and can trace the path of the label through complex chemical or biological systems. nih.gov

These technological advancements are making the use of ¹³C-labeled compounds more accessible and powerful, promising deeper insights into the molecular world.

| Methodology | Principle | Advantage | Application for 1-Butene-1-¹³C Studies | Reference |

|---|---|---|---|---|

| Conventional ¹³C NMR | Standard detection of ¹³C nuclei. | Quantitative with proper setup (e.g., inverse-gated decoupling). | Polymer microstructure analysis. | icpc-conference.org |

| Dissolution DNP-NMR | Transfers spin polarization from electrons to nuclei via microwave irradiation. | Signal enhancement of >1000-fold. | Real-time tracking of polymerization kinetics. | nih.govrsc.orgmpg.de |

| AIOQ-RINEPT | AI-optimized pulse sequence combined with a relaxation agent. | ~7.5-fold sensitivity increase; >50-fold reduction in acquisition time. | High-throughput analysis of poly(ethylene-co-1-butene) microstructure. | acs.orgacs.org |

Q & A

Basic: How can researchers design experiments to synthesize 1-Butene-1-¹³C with high isotopic purity?

Answer:

Synthesis of 1-Butene-1-¹³C requires precise isotopic labeling protocols. Start by selecting a precursor (e.g., propene-¹³C or acetylene-¹³C) and employing catalytic methods such as palladium-mediated coupling or hydroalumination to introduce the ¹³C label at the C1 position. Ensure reaction conditions (temperature, pressure, solvent) are optimized to minimize isotopic scrambling. Characterization should include ¹³C NMR (to confirm isotopic placement) and mass spectrometry (to verify isotopic purity >98%). Document all steps in detail, including reagent sources, purification methods, and analytical parameters, to enable reproducibility .

Basic: What spectroscopic techniques are essential for characterizing 1-Butene-1-¹³C in reaction mechanisms?

Answer:

Key techniques include:

- ¹³C NMR : Identifies the labeled carbon’s chemical environment and quantifies isotopic enrichment.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Distinguishes isotopic isomers and detects impurities.

- Infrared (IR) Spectroscopy : Validates functional groups and monitors reaction intermediates.

Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities. Ensure calibration standards are traceable to certified references (e.g., NIST data) .

Advanced: How can researchers address discrepancies in reported kinetic isotope effects (KIE) for 1-Butene-1-¹³C in catalytic hydrogenation?

Answer:

Contradictions in KIE data often arise from experimental variables (e.g., catalyst surface heterogeneity, temperature gradients). To resolve this:

Standardize conditions : Use identical catalysts (e.g., Pt/Al₂O₃) and control H₂ pressure (±0.1 bar).

Validate isotopic purity : Re-run experiments with independently synthesized batches.

Apply statistical models : Use ANOVA to isolate variables causing KIE variability.

Compare computational models : Benchmark experimental KIEs against density functional theory (DFT) predictions.

Contradictions may highlight overlooked factors like solvent effects or catalyst deactivation .

Advanced: What strategies mitigate isotopic dilution during the purification of 1-Butene-1-¹³C?

Answer:

Isotopic dilution can occur during distillation or chromatography. Mitigation approaches:

- Low-temperature fractional distillation : Reduces isotopic exchange by minimizing thermal degradation.

- Inert atmosphere handling : Prevents contamination with unlabeled CO₂ or hydrocarbons.

- Online monitoring : Use GC-MS with isotope-selective detectors to track purity in real time.

Report purification yields and purity thresholds in supplementary data to contextualize limitations .

Basic: How should researchers formulate hypotheses about the isotopic effects of 1-Butene-1-¹³C in polymerization studies?

Answer:

Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Hypothesis : “The ¹³C label at C1 alters chain termination rates in polybutene due to reduced vibrational entropy.”

- Experimental design : Compare polymerization rates (via gel permeation chromatography) between labeled and unlabeled monomers under identical conditions.

Include controls for catalyst activity and solvent effects. Reference prior work on isotope effects in polymer kinetics .

Advanced: How can computational modeling complement experimental data for 1-Butene-1-¹³C in mechanistic studies?

Answer:

Combine molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) to model isotopic effects on reaction pathways. For example:

Simulate the transition state of 1-Butene-1-¹³C in metathesis reactions to predict KIE values.

Validate against experimental Arrhenius parameters (activation energy, pre-exponential factor).

Discrepancies between modeled and observed data may indicate unaccounted steric or electronic factors. Publish raw computational data (e.g., input files, convergence criteria) for transparency .

Basic: What are the best practices for citing spectral data of 1-Butene-1-¹³C in publications?

Answer:

- Primary sources : Cite peer-reviewed journals or databases like NIST Chemistry WebBook (noted for ¹³C NMR and IR spectra).

- Metadata : Include instrument model, resolution, and calibration methods (e.g., “Bruker AVANCE III 600 MHz, δ referenced to TMS”).

- Reproducibility : Provide raw spectral files in supplementary materials. Avoid citing non-peer-reviewed platforms (e.g., commercial websites) .

Advanced: How to design a study investigating the thermodynamic stability of 1-Butene-1-¹³C under varying pressures?

Answer:

- Variables : Systematically vary pressure (0.1–10 bar) and temperature (25–200°C) in a high-pressure reactor.

- Data collection : Use in-situ Raman spectroscopy to monitor structural changes.

- Analysis : Apply the Clausius-Clapeyron equation to correlate phase transitions with isotopic substitution.

Address contradictions in literature by replicating studies with stricter error margins (±0.5°C, ±0.05 bar) .

Basic: How to ensure ethical data reporting in studies involving 1-Butene-1-¹³C?

Answer:

- Raw data : Archive chromatograms, spectra, and computational outputs in repositories like Zenodo.

- Conflict of interest : Disclose funding sources (e.g., isotope supplier collaborations).

- Reproducibility checklist : Adhere to guidelines from journals like Beilstein Journal of Organic Chemistry for experimental detail .

Advanced: What methodologies resolve contradictions in isotopic tracer studies using 1-Butene-1-¹³C?

Answer:

- Blind validation : Have independent labs replicate key experiments.

- Multivariate analysis : Use PCA or PLS regression to identify confounding variables (e.g., moisture content).

- Literature meta-analysis : Compare findings across 10+ studies to isolate trends vs. outliers.

Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.